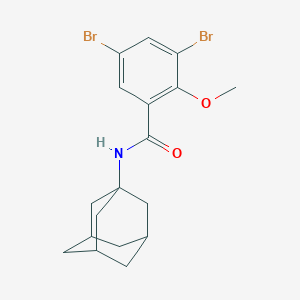![molecular formula C27H23N3O3S B301803 methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as MEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEC is a thiazolidine-based compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学的研究の応用
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, but several studies have suggested that it exerts its therapeutic effects through the inhibition of various cellular pathways. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In another study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In a study published in the journal Bioorganic Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-diabetic properties by inhibiting the activity of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates.
実験室実験の利点と制限
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate possesses several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for various diseases. However, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate also possesses several limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. In addition, the development of new derivatives of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
合成法
The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-aminobenzoic acid with 2,5-dimercapto-1,3,4-thiadiazole, followed by the condensation of the resulting product with 9-ethylcarbazole-3-carbaldehyde. The final step involves the esterification of the resulting product with methyl chloroformate. The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been reported in several scientific studies, and the purity and yield of the compound can be optimized through modifications in the reaction conditions.
特性
製品名 |
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C27H23N3O3S |
分子量 |
469.6 g/mol |
IUPAC名 |
methyl 4-[[(5E)-5-[(9-ethylcarbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H23N3O3S/c1-4-30-22-8-6-5-7-20(22)21-15-17(9-14-23(21)30)16-24-25(31)29(2)27(34-24)28-19-12-10-18(11-13-19)26(32)33-3/h5-16H,4H2,1-3H3/b24-16+,28-27? |
InChIキー |
QGJMZYFVKZBLFM-ZCDVQNCZSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
![4-(3-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B301725.png)
![5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)